Cas no 603134-65-2 (2,4,6-Trimethyl-N,N-diphenylaniline)
2,4,6-Trimethyl-N,N-diphenylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trimethyl-N,N-diphenylaniline
- Benzenamine, 2,4,6-trimethyl-N,N-diphenyl-
- TAA
- N,N-diphenyl-2,4,6-trimethylaniline
- TAA; N,N-diphenyl-2,4,6-trimethylaniline
-
- Inchi: 1S/C21H21N/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
- InChI Key: TZJRFZZCRASCAW-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC=CC=1)C1C(C)=CC(C)=CC=1C
Computed Properties
- Exact Mass: 287.16753
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 3.24
2,4,6-Trimethyl-N,N-diphenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T853829-1g |
TAA; N,N-diphenyl-2,4,6-trimethylaniline |
603134-65-2 | >99%(HPLC), Sublimed | 1g |
¥1,349.00 | 2022-10-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84520-1g |
2,4,6-trimethyl-N,N-diphenylaniline |
603134-65-2 | >99%(HPLC), Sublimed | 1g |
¥1158.0 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84520-50mg |
2,4,6-trimethyl-N,N-diphenylaniline |
603134-65-2 | >99%(HPLC), Sublimed | 50mg |
¥88.0 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84520-250mg |
2,4,6-trimethyl-N,N-diphenylaniline |
603134-65-2 | >99%(HPLC), Sublimed | 250mg |
¥378.0 | 2023-03-06 | |
| Alichem | A019108318-1g |
2,4,6-Trimethyl-N,N-diphenylaniline |
603134-65-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T853829-50mg |
TAA; N,N-diphenyl-2,4,6-trimethylaniline |
603134-65-2 | >99%(HPLC), Sublimed | 50mg |
¥123.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T853829-250mg |
TAA; N,N-diphenyl-2,4,6-trimethylaniline |
603134-65-2 | >99%(HPLC), Sublimed | 250mg |
¥486.00 | 2022-10-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304110-250mg |
2,4,6-Trimethyl-N,N-diphenylaniline |
603134-65-2 | 98% | 250mg |
¥458.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304110-50mg |
2,4,6-Trimethyl-N,N-diphenylaniline |
603134-65-2 | 98% | 50mg |
¥106.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304110-1g |
2,4,6-Trimethyl-N,N-diphenylaniline |
603134-65-2 | 98% | 1g |
¥1413.90 | 2023-08-31 |
2,4,6-Trimethyl-N,N-diphenylaniline Suppliers
2,4,6-Trimethyl-N,N-diphenylaniline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2,4,6-Trimethyl-N,N-diphenylaniline
2,4,6-Trimethyl-N,N-diphenylaniline (CAS No. 603134-65-2): A Versatile Organic Intermediate for Advanced Material Applications
2,4,6-Trimethyl-N,N-diphenylaniline (CAS No. 603134-65-2) is a high-value triarylamine derivative widely recognized for its role in photoconductive materials, organic electronics, and functional dyes. With the growing demand for sustainable optoelectronic devices, this compound has gained attention for its unique electron-donating properties and thermal stability, making it a critical component in OLEDs (Organic Light-Emitting Diodes) and photovoltaic research.
The molecular structure of 2,4,6-Trimethyl-N,N-diphenylaniline features a central aniline core substituted with three methyl groups and two phenyl rings, enhancing its charge transport efficiency. Researchers highlight its compatibility with π-conjugated systems, a feature driving innovations in flexible displays and wearable technology—topics trending in Google Scholar and patent databases. Recent studies also explore its potential in non-linear optics (NLO), aligning with the surge in AI-driven material discovery queries.
In industrial applications, CAS 603134-65-2 serves as a key synthon for hole-transporting layers (HTLs) in solar cells. Its low oxidation potential and high hole mobility address frequent search terms like "improving solar cell efficiency" and "organic HTL alternatives". Manufacturers prioritize its use in energy-saving coatings, leveraging its UV resistance—a property often linked to sustainable packaging trends.
Synthetic routes to 2,4,6-Trimethyl-N,N-diphenylaniline typically involve Ullmann coupling or Buchwald-Hartwig amination, methods frequently searched in chemistry forums. The compound’s purification protocols (e.g., column chromatography) are debated among process chemists, reflecting its relevance in green chemistry discussions. Analytical characterization via HPLC and NMR ensures compliance with REACH regulations, a recurring concern in European market searches.
Emerging applications include its use in electrochromic devices, where its reversible redox behavior responds to smart window technology demands. Startups are patenting formulations combining this compound with ionic liquids, targeting the energy-efficient buildings niche—a hotspot in 2024 material science reports. Environmental safety data confirms its low ecotoxicity, aligning with bio-based chemical search trends.
For suppliers, CAS 603134-65-2 is cataloged under high-purity fine chemicals, with pricing influenced by semiconductor industry demand. Storage recommendations emphasize argon-filled containers to prevent radical degradation, a detail often queried in lab storage guidelines. Its powdered form facilitates integration into inkjet-printed electronics, a sector projected to grow at 15.2% CAGR (2023–2030).
In academia, 2,4,6-Trimethyl-N,N-diphenylaniline is cited in DFT calculations (Density Functional Theory) to model charge transfer mechanisms. Open-access journals feature its structure-property relationships, addressing popular queries like "HOMO-LUMO gap tuning". Collaborative projects with AI-assisted molecular design platforms further elevate its profile in digital chemistry communities.
Future prospects include scalable synthesis optimizations to meet circular economy goals—a priority in EU Horizon funding calls. As industries seek drop-in replacements for rare-earth materials, this compound’s structure-activity database entries are expanding, cementing its role in next-gen material innovation.
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